molecular formula C16H29NO3 B7037348 oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate

oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate

Cat. No.: B7037348
M. Wt: 283.41 g/mol
InChI Key: MVCMKUDHRTYIDK-UHFFFAOYSA-N
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Description

Oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry

Properties

IUPAC Name

oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c1-3-16(4-2)9-5-13(6-10-16)17-15(18)20-14-7-11-19-12-8-14/h13-14H,3-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCMKUDHRTYIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(CC1)NC(=O)OC2CCOCC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate typically involves the reaction of oxan-4-ylamine with 4,4-diethylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

Oxan-4-ylamine+4,4-diethylcyclohexyl isocyanateOxan-4-yl N-(4,4-diethylcyclohexyl)carbamate\text{Oxan-4-ylamine} + \text{4,4-diethylcyclohexyl isocyanate} \rightarrow \text{this compound} Oxan-4-ylamine+4,4-diethylcyclohexyl isocyanate→Oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate can undergo several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield oxan-4-ylamine and 4,4-diethylcyclohexylamine.

    Oxidation: Oxidative reactions can modify the cyclohexyl ring or the oxan-4-yl moiety, leading to various oxidized products.

    Substitution: The carbamate group can participate in substitution reactions, where the N-(4,4-diethylcyclohexyl) group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as reagents.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Oxan-4-ylamine and 4,4-diethylcyclohexylamine.

    Oxidation: Oxidized derivatives of the cyclohexyl ring or oxan-4-yl moiety.

    Substitution: Substituted carbamate derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxan-4-yl and N-(4,4-diethylcyclohexyl) moieties sets it apart from other carbamates and related compounds, making it a valuable compound for further research and development.

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